5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine
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Overview
Description
5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Preparation Methods
The synthesis of 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine typically involves the reaction of 4-nitrobenzaldehyde with thiophenol in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Scientific Research Applications
5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar compounds to 5-(4-Nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine include:
5-(4-Nitrophenyl)furan-2-carboxylic acid: This compound also contains a nitrophenyl group and has been studied for its antimicrobial properties.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:
1,3,4-Thiadiazole derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been explored for their antimicrobial and anticancer activities.
Properties
IUPAC Name |
5-(4-nitrophenyl)-6-phenyl-2,3-dihydro-1,4-oxathiine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-17(19)14-8-6-13(7-9-14)16-15(20-10-11-21-16)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLZCYSAGHMYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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